N-(3-cyanophenyl)-2,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-(3-cyanophenyl)-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-7-15(12(2)8-11)16(19)18-14-5-3-4-13(9-14)10-17/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSKRIOJGJDBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358934 | |
| Record name | N-(3-cyanophenyl)-2,4-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702649-27-2 | |
| Record name | N-(3-cyanophenyl)-2,4-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-2,4-dimethylbenzamide typically involves the reaction of 3-cyanophenylamine with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(3-cyanophenyl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Medicinal Chemistry
N-(3-cyanophenyl)-2,4-dimethylbenzamide is being investigated for its potential therapeutic properties:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that benzamide derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses. In vitro assays demonstrated that it can reduce pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential in treating chronic inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate antimicrobial activity against certain bacterial strains, positioning it as a candidate for further evaluation as an antimicrobial agent.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including:
- Nucleophilic Substitution Reactions : The cyanophenyl group can be replaced by other nucleophiles, facilitating the creation of diverse derivatives.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form carboxylic acids or ketones and reduction to yield amines or alcohols, expanding its utility in synthetic pathways.
Anticancer Activity
A study explored the anticancer efficacy of this compound analogs against human cancer cell lines. Results indicated that these compounds could significantly inhibit cell growth and induce apoptosis, warranting further investigation into their mechanisms of action.
Anti-inflammatory Studies
In another study focusing on anti-inflammatory properties, this compound was tested in models of acute inflammation. The results showed a marked decrease in inflammatory markers, suggesting its potential as an anti-inflammatory therapeutic agent.
Antimicrobial Testing
Antimicrobial assays revealed that this compound exhibited activity against specific bacterial strains. This finding opens avenues for developing new antimicrobial agents based on this compound's structure.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds or π-π interactions with the active site of the target, leading to inhibition or modulation of its activity. The dimethylbenzamide moiety can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
Comparison with Similar Benzamide Compounds
Positional Effects of Cyano Substituents
The position of the cyano group on the phenyl ring significantly impacts biological activity. For instance, in HIV-1 RNase H/IN inhibitors, replacing a 4-cyanophenyl group with a 3-cyanophenyl moiety (compound 80) reduced dual inhibitory activity (IC50 values increased) . This suggests that meta-substitution (3-cyanophenyl) may introduce steric or electronic constraints that diminish target binding compared to para-substitution (4-cyanophenyl). In contrast, meta-substituted analogs with 3-cyanophenyl and pyrimidyl groups (compounds 81 and 82) exhibited enhanced selectivity for RNase H over integrase, highlighting the nuanced role of substitution patterns .
Methyl Substituent Arrangements and Metabolism
The number and position of methyl groups on the benzamide core influence metabolic stability and pharmacological effects. For example:
- D2916 (N-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide) : This anticonvulsant undergoes hydroxylation at the aryl methyl group (C2/C6 positions) in males, forming carboxylic acid intermediates, while females preferentially hydroxylate the isoxazole methyl group to produce the active metabolite D3187 . The 2,6-dimethyl configuration in D2916 contrasts with the 2,4-dimethyl arrangement in the target compound, which may alter metabolic pathways and blood-brain barrier penetration.
- S9229 ((R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide) : As an umami flavor compound, S9229 undergoes rapid oxidative metabolism in liver microsomes, with methyl groups contributing to its flavor-enhancing potency at low concentrations .
Table 2: Methyl Substituent Effects on Pharmacokinetics
| Compound | Methyl Positions | Metabolic Pathway | Application |
|---|---|---|---|
| D2916 | 2,6-Dimethyl | Hydroxylation at aryl/isoxazole | Anticonvulsant |
| S9229 | 3,4-Dimethyl | Rapid oxidative metabolism | Umami flavor enhancer |
| Target compound | 2,4-Dimethyl | Unknown (predicted liver metabolism) | Potential medicinal use |
Heterocyclic and Functional Group Variations
- N-(2,4-Dichlorophenyl)-2-hydroxy-3-nitrobenzamide: Nitro and hydroxyl groups enhance electron-withdrawing properties, which could increase reactivity in redox-mediated processes compared to the target compound’s methyl and cyano groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-cyanophenyl)-2,4-dimethylbenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling substituted benzamides with aryl cyanides under palladium catalysis. For example, cross-coupling reactions using Suzuki-Miyaura conditions (e.g., Pd(dppf)Cl₂, Na₂CO₃, DMF, 80–100°C) are common . Key parameters include temperature control (50–150°C), solvent selection (DMF or 2-ethoxyethanol), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical for ≥95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity by identifying aromatic protons (δ 7.0–8.5 ppm) and cyano/amide functional groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₁₆H₁₃N₂O: calc. 249.1028, found 249.1032). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm ensures purity (>98%) .
Q. How does the compound’s solubility profile impact its application in biological assays?
- Methodological Answer : this compound is lipophilic (logP ~3.5), requiring solubilization in DMSO or ethanol for in vitro studies. Sonication or heating (40–60°C) may enhance dissolution. For in vivo models, nanoformulation or cyclodextrin complexes improve bioavailability .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential antitumor activity, and how can structural analogs resolve contradictory efficacy data?
- Methodological Answer : Preliminary studies suggest inhibition of cyclin-dependent kinases (CDKs) via binding to ATP pockets, similar to thiadiazole derivatives . Contradictions in IC₅₀ values (e.g., 2–50 µM across cell lines) may arise from metabolic stability differences. Structure-activity relationship (SAR) studies modifying the cyano or dimethyl groups can clarify selectivity .
Q. How can computational modeling predict the compound’s interaction with biological targets like G-protein-coupled receptors (GPCRs)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. The 3-cyanophenyl group’s electron-withdrawing properties enhance hydrogen bonding with residues like Asp113 in adenosine A₂A receptors. Free energy calculations (MM-PBSA) validate binding affinities .
Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?
- Methodological Answer : Degradation pathways involve cyano group oxidation to carboxylic acids. Stabilization methods include:
- Storage under nitrogen at −20°C in amber vials.
- Addition of antioxidants (0.1% BHT) in formulations.
- Lyophilization to reduce hydrolytic activity .
Q. How do substituent variations (e.g., chloro vs. methyl groups) alter the compound’s pharmacokinetic properties?
- Methodological Answer : Chloro substituents increase metabolic resistance (t₁/₂ ~6 hrs vs. 2 hrs for methyl), as shown in hepatic microsome assays. Methyl groups enhance membrane permeability (PAMPA logPe −5.2 vs. −4.8). Radiolabeled analogs (¹⁴C) track distribution in rodent models .
Data Analysis and Contradiction Resolution
Q. Why do conflicting reports exist regarding the compound’s antimicrobial activity, and how can experimental design address this?
- Methodological Answer : Discrepancies in MIC values (e.g., 8–64 µg/mL against S. aureus) may stem from assay conditions (pH, inoculum size). Standardized CLSI protocols with triplicate testing and positive controls (ciprofloxacin) reduce variability. Checkerboard assays assess synergy with β-lactams .
Q. What analytical approaches resolve spectral overlaps in NMR data for structurally similar derivatives?
- Methodological Answer : 2D NMR techniques (HSQC, HMBC) differentiate aromatic protons. For example, HSQC correlates ¹H (δ 7.2 ppm) with ¹³C (δ 118 ppm) to confirm cyano group presence. Deuterated solvents (DMSO-d₆) minimize signal interference .
Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 249.3 g/mol | HRMS |
| LogP | 3.5 ± 0.2 | HPLC |
| Solubility (DMSO) | 50 mg/mL | Shake-flask |
| Melting Point | 145–148°C | DSC |
Table 2 : Comparative Biological Activity of Structural Analogs
| Analog | IC₅₀ (CDK2 Inhibition) | MIC (E. coli) |
|---|---|---|
| This compound | 2.1 µM | 32 µg/mL |
| N-(3-chlorophenyl) variant | 5.8 µM | 64 µg/mL |
| N-(4-methylphenyl) variant | 10.3 µM | 16 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
